molecular formula C20H20N2O5 B063856 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid CAS No. 172227-59-7

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Cat. No. B063856
M. Wt: 368.4 g/mol
InChI Key: RCZAYEHQRFPFSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid often involves complex reactions that yield significant pharmacological activities. For instance, derivatives of naphthalenecarboxylic acids have been synthesized and demonstrated activity in reversing keratinization processes and inhibiting ornithine decarboxylase induction in assays measuring retinoid activity (Dawson et al., 1983). These syntheses underscore the compound's potential for diverse biochemical applications.

Molecular Structure Analysis

The molecular structure of compounds within the 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid family, such as naphthalenophanes, has been a subject of considerable interest. Structural studies on naphthalenophane and anthracenophane, for example, reveal insights into the smallest-bridged isolable cyclophanes with bent acene nuclei, offering a foundation for understanding the molecular architecture of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and its analogs (Tobe et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives are complex and varied. A study on the tandem cycloaromatization of naphthalene-based bisacetals into ortho-fused six-hexagon benzenoids highlights the intricate reactions these compounds can undergo, providing a glimpse into the possible chemical behaviors of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid under certain conditions (Takahashi et al., 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives can be explored through the synthesis and characterization of specific compounds, such as 6-acetamido-3-(N-(2-(dimethylamino)ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate. This compound's synthesis and subsequent characterization with NMR techniques offer valuable insights into the physical properties that might be shared with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (Zhang, 2013).

Chemical Properties Analysis

The chemical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and its analogs can be inferred from studies on similar compounds. For example, the reactivity of bent acenes like naphthalenophane and anthracenophane with electrophiles reveals unusual chemical behaviors, offering a window into the complex chemical properties that 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid might exhibit (Tobe et al., 1992).

Scientific Research Applications

Synthesis and Properties

  • The compound has been utilized in the synthesis of novel amphiphilic phenylazonaphthalenes, demonstrating interesting photochemical properties. These compounds undergo trans-cis isomerization under UV light, and revert back to their original form in dark conditions, showing potential in photochemistry applications (Zhang & Qin, 1998).

Fluorescent Probing and DNA Sequencing

  • A derivative of this compound has been developed as a fluorescent protecting group, applicable in a new DNA sequencing method. This derivative shows promise for use in biochemistry and molecular biology for sensitive detection and protection of hydroxyl groups (Rasolonjatovo & Sarfati, 1998).

Chemical Synthesis Research

  • In chemical synthesis, the compound has been used in the condensation of 2,6-diaminopyridine and 2-acetamido-6-aminopyridine with β-keto esters, leading to the production of various substituted naphthyridinones (Ferrarini et al., 1990).

Metabolite Identification

  • It has been identified as a metabolite of hexamethylene bisacetamide, a compound inducing differentiation in cancer cell lines. This finding is crucial for understanding the metabolic pathways and effects of differentiation-inducing agents in cancer research (Callery et al., 1986).

Spectroscopic Research

  • Research into 4-amino-1,8-naphthalimide derivatives, including compounds involving this chemical, has led to the development of a molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features. This is significant in materials science and nanotechnology (Bekere et al., 2013).

properties

IUPAC Name

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAYEHQRFPFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408987
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

CAS RN

172227-59-7
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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